tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(18)17-8-5-6-10(19-4)9(7-8)13(14,15)16/h5-7H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQKUGNYIEXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation from Aromatic Amines
The most common and straightforward synthetic route involves the reaction of 4-methoxy-3-(trifluoromethyl)aniline with tert-butyl chloroformate under basic conditions. This method is widely used due to its simplicity and efficiency.
- Starting materials: 4-methoxy-3-(trifluoromethyl)aniline and tert-butyl chloroformate
- Base: Triethylamine or similar organic base to neutralize HCl formed
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis
- Temperature: Typically 0°C to room temperature
- Purification: Recrystallization or column chromatography to isolate pure carbamate
This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing chloride ion, which is scavenged by the base.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 4-methoxy-3-(trifluoromethyl)aniline + tert-butyl chloroformate + triethylamine | Anhydrous solvent, inert atmosphere |
| 2 | Stir at 0°C to room temperature | Reaction monitored by TLC or LC-MS |
| 3 | Purification by recrystallization or chromatography | Yields typically high, >80% |
This method is the standard laboratory approach and forms the basis for scale-up in industrial settings with appropriate optimization.
Curtius Rearrangement Route via Acyl Azides
An alternative and more versatile synthetic approach involves the Curtius rearrangement of the corresponding aromatic carboxylic acid derivative. This method is particularly useful when the starting material is a carboxylic acid rather than an amine.
- Conversion of the aromatic carboxylic acid (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid) to an acyl azide using sodium azide and di-tert-butyl dicarbonate.
- Thermal rearrangement of the acyl azide to an isocyanate intermediate.
- Trapping of the isocyanate intermediate with tert-butanol to form the tert-butyl carbamate.
- Tetrabutylammonium bromide (TBAB) and zinc(II) triflate are employed to facilitate the rearrangement and improve yields.
- The reaction typically requires elevated temperatures (around 75°C) for aromatic substrates due to the higher stability of aromatic acyl azides.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Aromatic carboxylic acid + sodium azide + di-tert-butyl dicarbonate + TBAB + Zn(OTf)₂ | Formation of acyl azide intermediate |
| 2 | Heat to 75°C | Curtius rearrangement to isocyanate |
| 3 | Isocyanate trapped by tert-butanol | Formation of tert-butyl carbamate |
| 4 | Purification | Moderate to good yields (variable) |
This method allows access to carbamates from carboxylic acid precursors and has been reported in recent literature as a reliable synthetic strategy.
Protection of Amino Groups Using Di-tert-butyl Dicarbonate (Boc2O)
In cases where the compound is synthesized from an aromatic amine bearing other functional groups, protection of the amine with the Boc group can be achieved using di-tert-butyl dicarbonate.
- React the aromatic amine (e.g., 4-amino-2-(trifluoromethyl)phenyl derivative) with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
- The reaction is carried out in anhydrous solvents like THF or dichloromethane under inert atmosphere.
- Temperature control (0°C to room temperature) is important to prevent side reactions.
- Reaction time ranges from 12 to 24 hours.
- Purification is done by column chromatography.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Aromatic amine + Boc2O + base (Et3N or DMAP) | Anhydrous solvent, inert atmosphere |
| 2 | Stir at 0°C to room temperature for 12-24 h | Monitored by TLC or LC-MS |
| 3 | Purification by chromatography | High purity product obtained |
This method is widely used in medicinal chemistry to protect amino groups during multi-step syntheses.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamate Formation | 4-methoxy-3-(trifluoromethyl)aniline | tert-butyl chloroformate, triethylamine, anhydrous solvent, inert atmosphere | Simple, high yield, straightforward | Requires moisture-free conditions |
| Curtius Rearrangement from Acid | 4-methoxy-3-(trifluoromethyl)benzoic acid | Sodium azide, di-tert-butyl dicarbonate, TBAB, Zn(OTf)₂, heat | Versatile, access from acid precursors | Requires elevated temperature, moderate yields |
| Boc Protection of Amines | Aromatic amine | Di-tert-butyl dicarbonate, base (Et3N/DMAP), anhydrous solvent | Mild conditions, widely applicable | Longer reaction times, sensitive to moisture |
| Industrial Scale-Up | Same as laboratory routes | Process optimization, continuous flow, in-line purification | Efficient, scalable | Proprietary details limited |
Research Findings and Analytical Notes
- The direct carbamate formation method is the most commonly reported and yields stable tert-butyl carbamates suitable for further synthetic applications.
- Curtius rearrangement methods provide an alternative when starting from carboxylic acids, though aromatic substrates require higher temperatures due to acyl azide stability.
- Analytical characterization typically involves NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FT-IR to confirm carbamate carbonyl presence, and mass spectrometry for molecular weight confirmation.
- Moisture sensitivity necessitates inert atmosphere techniques during synthesis and storage to prevent hydrolysis of the carbamate group.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(trifluoromethyl)benzoic acid, while reduction of a nitro group can produce 4-methoxy-3-(trifluoromethyl)aniline .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate exhibits promising anticancer properties. Research has shown that compounds with trifluoromethyl groups can enhance biological activity, potentially leading to the development of new anticancer agents. The compound's ability to modulate specific biological pathways makes it a candidate for further investigation in cancer therapeutics .
1.2 Nuclear Receptor Modulation
The compound has been evaluated for its role as a modulator of nuclear receptors, particularly the pregnane X receptor (PXR). Activation of PXR has implications for drug metabolism and transport, making this compound relevant in pharmacokinetics studies. It has been shown to influence lipid and carbohydrate metabolism, which is critical in understanding drug interactions and side effects .
Agrochemicals
2.1 Insecticidal Properties
this compound has been investigated for its insecticidal properties. Carbamates are known for their ability to inhibit acetylcholinesterase, an enzyme vital for nerve function in insects. This compound's selective inhibition could lead to the development of environmentally friendly pesticides that target specific pest species while minimizing harm to beneficial insects .
Material Science
3.1 Synthesis of Functional Polymers
The compound can serve as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation of trifluoromethyl groups into polymer matrices, which can enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in creating advanced materials for electronics and coatings .
Data Tables
| Application Area | Specific Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potential for new anticancer agents |
| Nuclear Receptor Modulation | Influences drug metabolism via PXR | |
| Agrochemicals | Insecticidal Properties | Selective inhibition of acetylcholinesterase |
| Material Science | Synthesis of Functional Polymers | Enhances thermal stability and resistance |
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of this compound on various cancer cell lines. The findings suggested that the compound inhibited cell proliferation through apoptosis induction, highlighting its potential as a lead compound in cancer drug development.
Case Study 2: Insecticide Development
In a comparative study on insecticides, this compound was tested against common agricultural pests. Results showed significant mortality rates among treated insects, indicating its efficacy as a potential insecticide with lower environmental impact compared to traditional options.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The carbamate moiety can form covalent bonds with active site residues, leading to irreversible inhibition of target enzymes .
Comparison with Similar Compounds
Key Characteristics:
- Structural Features : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic properties .
- Synthesis : Typical routes involve palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or direct carbamate protection using tert-butyl dicarbonate (Boc anhydride) .
Comparison with Similar Compounds
Below is a comparative analysis of tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate and structurally related carbamate derivatives, focusing on substituents, synthesis, and applications.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Carbamates
Biological Activity
tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate is a compound characterized by its unique structural features, including a trifluoromethyl group and a tert-butyl carbamate moiety. Its molecular formula is C13H16F3NO3. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal applications.
The compound's lipophilicity is significantly enhanced by the trifluoromethyl group, which allows for better penetration through biological membranes. This property is essential for its function as an enzyme inhibitor or receptor modulator . The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition.
Key Reactions
- Oxidation : The methoxy group can be oxidized to yield aldehydes or carboxylic acids.
- Reduction : If a nitro group is present, it can be reduced to form an amine.
- Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in critical biological processes. For instance, it has been studied for its potential to inhibit:
- β-secretase , which is crucial in the pathology of Alzheimer's disease.
- Acetylcholinesterase , implicated in neurodegenerative disorders.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, compounds with similar structural motifs have shown promising results against cancer cell lines, indicating potential for further exploration in cancer therapies. The IC50 values for related compounds have been reported to be in the micromolar range, suggesting effective inhibition of cancer cell proliferation .
Case Studies and Research Findings
A series of studies have explored the biological activities of carbamate derivatives similar to this compound:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | β-secretase | 5.85 | Significant inhibition observed |
| Compound B | Acetylcholinesterase | 4.53 | Enhanced potency compared to controls |
| Compound C | Cancer Cell Lines (MCF-7) | 22.54 | Comparable efficacy to standard drugs |
These findings highlight the potential of this compound and its analogs in therapeutic applications.
Comparison with Similar Compounds
The unique combination of a trifluoromethyl group and a tert-butyl carbamate moiety distinguishes this compound from other similar compounds. For instance, while other carbamates may lack the trifluoromethyl group, which enhances lipophilicity and biological activity, this specific structure contributes to its effectiveness as an enzyme inhibitor .
Q & A
Q. Key Considerations :
- Stoichiometric ratios (e.g., 1:1.2 amine-to-Boc₂O) minimize side products.
- Temperature control (room temperature to reflux) impacts reaction rates and purity .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Spectroscopy :
Q. Crystallography :
- SHELX Suite : X-ray diffraction data refined via SHELXL (for small molecules) resolves bond lengths/angles and hydrogen-bonding networks .
- Example : Carbamate derivatives show intermolecular C=O···H-N interactions, stabilizing crystal packing .
Advanced: How can contradictions in reaction yields during scale-up be resolved?
Methodological Answer:
Yield discrepancies often arise from:
- Incomplete Protection : Monitor Boc-group incorporation via TLC or in-situ FTIR.
- Purification Losses : Optimize column chromatography conditions (e.g., switch to reverse-phase HPLC for polar byproducts) .
- Solvent Effects : Replace THF with DMF in hygroscopic reactions to prevent water-induced side reactions .
Case Study : Scaling a similar carbamate synthesis from 0.1 mmol to 10 mmol reduced yields from 78% to 62%; switching to Pd₂(dba)₃·CHCl₃ improved catalytic efficiency .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) model transition states for Boc-deprotection. The trifluoromethyl group’s electron-withdrawing effect lowers activation energy by 15–20 kJ/mol versus non-fluorinated analogs .
- Molecular Dynamics : Predict solubility in solvents (e.g., logP = 3.2 in EtOAc) to guide reaction media selection .
Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data .
Stability: How does the compound behave under varying storage conditions?
Q. Synthetic Workflow :
Boc-deprotection with HCl/dioxane .
Amide bond formation using EDC/HOBt .
Crystallography: Why might obtaining high-quality crystals be challenging?
Methodological Answer:
Common Issues :
Q. Tools :
Analytical Method Development: How to optimize HPLC for purity analysis?
Methodological Answer:
Conditions :
- Column : C18 (4.6 × 150 mm, 3.5 μm).
- Mobile Phase : 60:40 MeCN/H₂O + 0.1% TFA.
- Flow Rate : 1.0 mL/min; retention time = 1.01 min (λ = 254 nm) .
Q. Validation :
- Linearity (R² > 0.99) over 0.1–100 μg/mL.
- Limit of detection (LOD) = 0.05 μg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
